Deposiston

Pharmacokinetics Drug Interaction Caffeine Metabolism

Procure Deposiston for its unique PK/PD profile. Unlike standard oral contraceptives, its ethinylestradiol sulfonate (EES) and norethisterone acetate (NETA) combination provides a distinct depot estrogen effect. This compound is essential for targeted research due to its potent CYP1A2 inhibition, differential effects on serum phospholipids, and unique induction of irregular endometrial proliferation. Choose Deposiston to precisely model long-acting estrogenic impacts on hepatic metabolism, cardiovascular lipid profiles, and endometrial histology, as validated in comparative studies against Sequenz-Ovosiston, Ovosiston, and Gravistat.

Molecular Formula C45H58O7S
Molecular Weight 743.0 g/mol
CAS No. 54958-72-4
Cat. No. B12739119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeposiston
CAS54958-72-4
Molecular FormulaC45H58O7S
Molecular Weight743.0 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C.CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
InChIInChI=1S/C23H30O4S.C22H28O3/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4;1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3;1,13,17-20H,5-12H2,2-3H3/t19-,20-,21+,22+,23+;17-,18+,19+,20-,21-,22-/m10/s1
InChIKeyGBBLXLZDAKZQGW-XOCSYMDRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deposiston (CAS 54958-72-4): Long-Acting Oral Contraceptive Procurement Guide


Deposiston is an estrogen-progestin combination oral contraceptive containing ethinylestradiol sulfonate (EES) and norethisterone acetate (NETA) [1]. It was developed as a once-weekly oral contraceptive that provides a depot estrogen effect without the risk of active ingredient accumulation [2]. The product was used clinically in women for contraception, particularly in cases of recurrent uterine hemorrhage, gastrointestinal disorders, and decreased libido [3], and also investigated for the treatment of prostate cancer in men [2]. This guide provides quantitative evidence to distinguish Deposiston from its closest analogs.

Why a Generic Substitution for Deposiston is Not Clinically Equivalent


In-class oral contraceptives cannot be simply interchanged with Deposiston due to its unique pharmacokinetic and pharmacodynamic profile. The combination of ethinylestradiol sulfonate (EES) with norethisterone acetate (NETA) results in a distinct depot estrogen effect and a different pattern of metabolic and endometrial impact compared to other combined oral contraceptives [1]. Direct comparative studies reveal that Deposiston induces differential effects on serum lipids [2], endometrial histology [3], and heparinocyte dynamics [4] relative to its closest analogs, such as Sequenz-Ovosiston, Ovosiston, Non-Ovlon, and Gravistat. These differences preclude generic interchange and necessitate compound-specific selection based on the quantitative evidence below.

Quantitative Differentiation of Deposiston from Closest Analogs: A Comparative Evidence Guide


Marked Prolongation of Caffeine Elimination Half-Life

In an intraindividual comparison, Deposiston significantly delayed the elimination half-life of caffeine. The half-life increased from 4.9 ± 2.6 hours prior to therapy to 8.0 ± 3.5 hours after only 2 mg of ethinylestradiol sulfonate (p < 0.05) [1]. This effect persisted longer than that observed with lower-estrogen contraceptives, indicating a distinct pharmacokinetic interaction profile.

Pharmacokinetics Drug Interaction Caffeine Metabolism

Distinct Endometrial Proliferation Pattern

In a comparative histological study, Deposiston induced irregularly proliferated endometrial patterns in over 50% of patients, attributed to differences in the elimination rate of ethinylestradiol sulfonate [1]. In contrast, the comparator Sequenz-Ovosiston, a classical sequential preparation, caused only insignificant variations from the physiological endometrium of fertile women [1].

Endometrial Histology Contraceptive Mechanism Reproductive Toxicology

Differential Impact on Serum Phospholipids

In an 18-month study comparing four oral contraceptives, Deposiston and Ovosiston both induced statistically significant increases in serum phospholipids, whereas Nonovlon and Gravistat did not [1]. This indicates a specific lipid-altering profile shared by Deposiston and Ovosiston, but distinct from other in-class compounds.

Lipid Metabolism Cardiovascular Risk Oral Contraceptives

Elevated and Prolonged Heparinocyte Index

A comparative study of blood basophil granulocytes (heparinocytes) in 97 women on Deposiston and 65 on Sequenz-Ovosiston found that the heparinocyte index was somewhat higher during Deposiston treatment, and the elevation persisted longer than in the normal menstrual cycle [1]. In contrast, the elevation during Sequenz-Ovosiston was similar to that of the normal cycle [1].

Hematology Thromboembolism Risk Contraceptive Safety

Unique Plasma Amino Acid Profile Alteration

In a two-cycle comparative study, Deposiston use caused a continual increase in the plasma concentrations of threonine and serine [1]. In contrast, the comparator Gravistat caused an initial decrease in threonine during the first cycle, followed by a marked increase in the second cycle, and a marked increase in serine only after the first cycle [1]. Both preparations decreased valine, leucine, and isoleucine levels, but the specific and divergent pattern of amino acid changes is unique to Deposiston.

Metabolomics Nutritional Biochemistry Contraceptive Effects

Divergent Effects on Serum Protein Fractions

A comparative study of the initial effects of three hormonal contraceptives on serum protein fractions found that the effects of Deposiston (EES/NETA), Gravistat (EE/norgestrel), and Non-Ovlon (EE/NETA) differed strongly by protein fraction [1]. The changes were confirmed to depend on the specific estrogen levels and composition of each formulation, underscoring the non-interchangeable nature of these products.

Proteomics Estrogenicity Contraceptive Pharmacology

Recommended Research and Industrial Applications for Deposiston Based on Quantitative Evidence


Drug Metabolism and Pharmacokinetic Interaction Studies

Due to its significant and persistent inhibition of caffeine elimination (half-life increase from 4.9 to 8.0 hours) [1], Deposiston serves as a valuable model compound for investigating CYP1A2-mediated drug interactions and the impact of long-acting estrogenic contraceptives on hepatic metabolism.

Endometrial and Reproductive Toxicology Research

The unique induction of irregular endometrial proliferation patterns in >50% of users, contrasted with the physiological effects of Sequenz-Ovosiston [2], makes Deposiston a specific agent for studying the relationship between estrogen pharmacokinetics and endometrial histology in contraceptive development.

Lipid Metabolism and Cardiovascular Risk Assessment

The differential impact on serum phospholipids, shared only with Ovosiston among a panel of contraceptives [3], positions Deposiston as a critical tool for researchers isolating the cardiovascular effects of specific estrogen-progestin combinations on lipid profiles.

Metabolomic and Nutritional Impact Profiling

The distinct and continual increase in plasma threonine and serine observed with Deposiston, as opposed to the biphasic response with Gravistat [4], allows for targeted investigation into the nutritional and metabolic consequences of long-term hormonal contraception in controlled studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deposiston

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.